

An In-depth Technical Guide to the Molecular Weight of Hexadecanedioate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Hexadecanedioate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight of **hexadecanedioate**, its determination, and its biological significance. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Core Concepts: Hexadecanedioic Acid vs. Hexadecanedioate

It is crucial to distinguish between hexadecanedioic acid and its deprotonated form, **hexadecanedioate**. The molecular weight and chemical formula differ between these two species. The prevalence of each form is dependent on the pH of the surrounding environment.

- **Hexadecanedioic Acid:** The fully protonated form, also known as thapsic acid, is a long-chain dicarboxylic acid.
- **Hexadecanedioate:** The deprotonated dianion form, which is the major species at physiological pH (around 7.3).^[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for both hexadecanedioic acid and its dianion form, **hexadecanedioate**.

Property	Hexadecanedioic Acid	Hexadecanedioate (dianion)
Molecular Formula	$C_{16}H_{30}O_4$ [2]	$C_{16}H_{28}O_4^{2-}$ [1]
Molecular Weight (g/mol)	286.41 [2]	284.39 [1]
Monoisotopic Mass (Da)	286.21440943 [2]	284.19875937 [1]
CAS Number	505-54-4 [2]	Not Applicable
Synonyms	Thapsic acid, 1,16- Hexadecanedioic acid, 1,14- Tetradecanedicarboxylic acid [2]	Hexadecanedioate(2-)

Experimental Protocols for Molecular Weight Determination

The molecular weight of hexadecanedioic acid can be determined through several well-established experimental protocols. The choice of method often depends on the required accuracy, the purity of the sample, and the available instrumentation.

Titration for Equivalent Weight Determination

Titration is a classical analytical method to determine the equivalent weight of an acid, which can then be used to calculate the molecular weight. For a dicarboxylic acid like hexadecanedioic acid, two equivalence points may be observed.

Protocol:

- **Sample Preparation:** Accurately weigh approximately 0.1-0.2 g of the unknown acid into a 250-mL beaker.[\[3\]](#) Dissolve the sample in approximately 100 mL of deionized water. Gentle warming can be applied to aid dissolution, followed by cooling to room temperature.[\[4\]](#)
- **Titrant Standardization:** Prepare a standardized solution of a strong base, typically sodium hydroxide (NaOH), with a precisely known concentration (e.g., 0.1 N).[\[5\]](#)

- **Titration Setup:** Calibrate a pH meter using standard buffer solutions. Place the dissolved acid sample on a magnetic stirrer and immerse the pH electrode and the burette tip containing the standardized NaOH solution.
- **Titration Process:** Add the NaOH solution in small increments, recording the pH after each addition.[3] As the pH begins to change more rapidly, reduce the volume of the increments. Continue adding the titrant well past the equivalence point(s).
- **Data Analysis:** Plot a titration curve of pH versus the volume of NaOH added. The equivalence point is the midpoint of the steepest portion of the curve.[3] For a dicarboxylic acid, there may be two such points.
- **Calculation:**
 - Calculate the number of moles of NaOH used to reach the equivalence point (moles = normality × volume in liters).
 - Since hexadecanedioic acid has two acidic protons, the number of moles of the acid is half the number of moles of NaOH at the second equivalence point.
 - The molecular weight is then calculated as the mass of the acid divided by the number of moles of the acid.

Mass Spectrometry for Precise Molecular Weight Determination

Mass spectrometry is a powerful technique that provides a highly accurate measurement of the molecular weight. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly suitable for the analysis of dicarboxylic acids in various matrices.

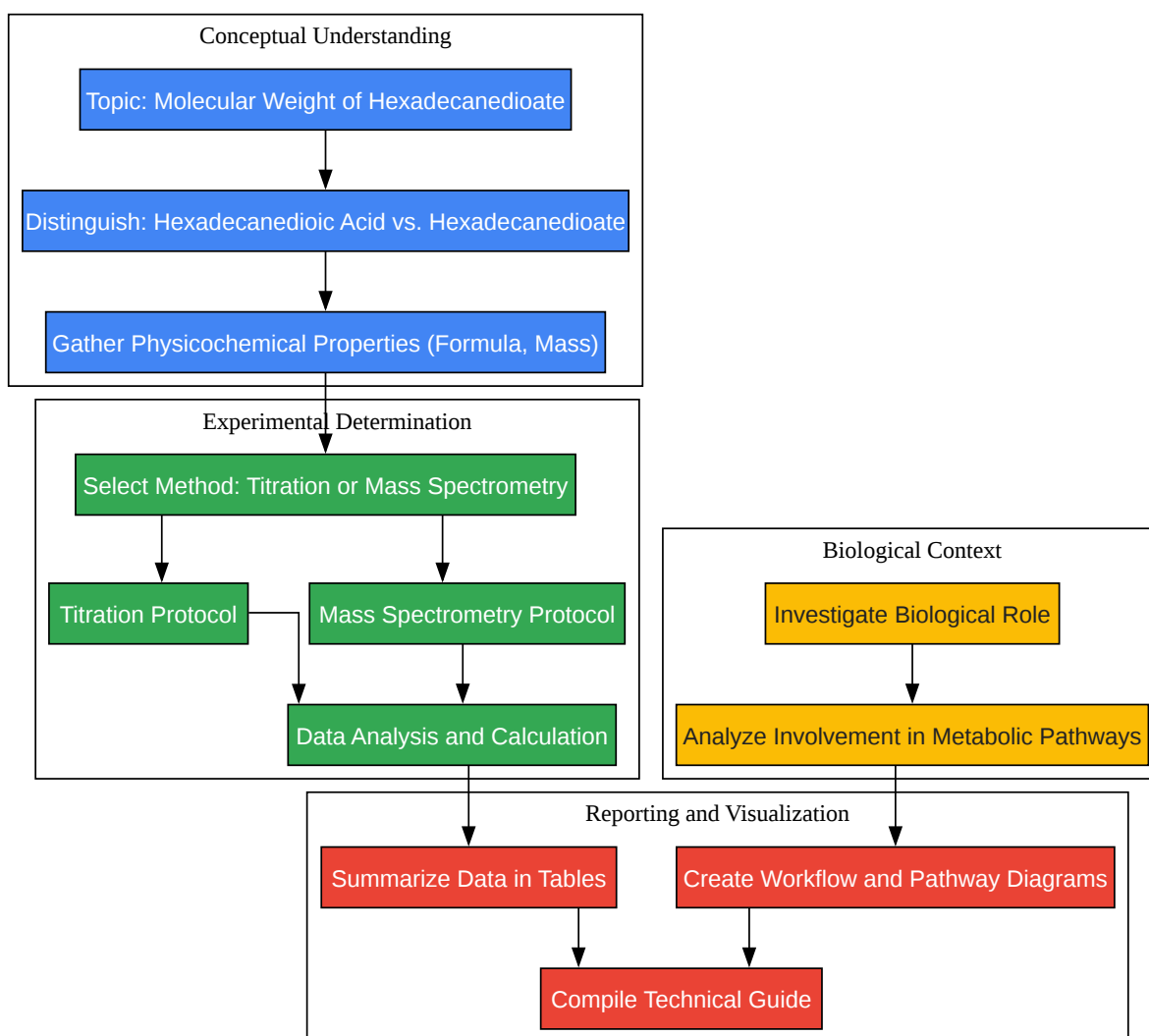
Protocol (LC-MS/MS):

- **Sample Preparation:**
 - **Solid Samples:** Weigh 1 gram of the homogenized sample into a centrifuge tube. Add 10 mL of a methanol/water (1:1, v/v) solution. Vortex for 1 minute, sonicate for 30 minutes, and then centrifuge at 5000 rpm for 10 minutes.[6]

- Filter the supernatant through a 0.22 μm syringe filter into an autosampler vial.^[6]
- Chromatographic Separation:
 - Inject the sample into an HPLC system equipped with a suitable column (e.g., a C18 column).
 - Use a gradient elution with two mobile phases (e.g., mobile phase A: water with 0.1% formic acid; mobile phase B: acetonitrile with 0.1% formic acid).
- Mass Spectrometry Analysis:
 - The eluent from the HPLC is introduced into the mass spectrometer.
 - Use an electrospray ionization (ESI) source, typically in negative ion mode for acidic compounds.^[6]
 - Acquire mass spectra over a relevant mass-to-charge (m/z) range.
- Data Analysis:
 - The molecular weight is determined from the m/z value of the molecular ion peak. For hexadecanedioic acid in negative ESI, this would correspond to the $[\text{M-H}]^-$ ion at m/z 285.2 or the $[\text{M-2H}]^{2-}$ ion at m/z 142.1.
 - High-resolution mass spectrometry can provide the elemental formula with high confidence.

Logical and Experimental Workflows

The following diagrams illustrate the logical workflow for understanding the molecular weight of **hexadecanedioate** and a general experimental workflow for its determination.



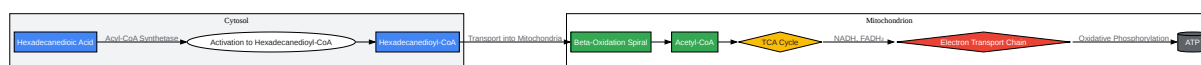
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Caption: Logical workflow for the comprehensive study of **hexadecanedioate**'s molecular weight.

Biological Significance and Signaling Pathways

Hexadecanedioic acid is recognized as a human metabolite and is involved in lipid metabolism. [2][7] Studies have shown that it can be activated in the mitochondrial and microsomal fractions of the liver, suggesting its role in cellular energy metabolism.[8] Specifically, it appears to compete with palmitic acid, a common saturated fatty acid, for the same activating enzyme.[8] This indicates its potential integration into fatty acid beta-oxidation pathways within the mitochondria.

The following diagram illustrates a potential pathway for the metabolism of hexadecanedioic acid and its link to mitochondrial respiration.



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Caption: Putative metabolic pathway of hexadecanedioic acid in relation to mitochondrial energy production.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Weight of Hexadecanedioate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1242263#understanding-the-molecular-weight-of-hexadecanedioate]

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